N-benzyl-2-chloroquinazolin-4-amine
Description
Properties
IUPAC Name |
N-benzyl-2-chloroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-15-18-13-9-5-4-8-12(13)14(19-15)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCBIDUKEIBVKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Procedure with DIPEA in Ethanol
A representative method from Ashton et al. (2021) achieves a 97% yield by treating 2,4-dichloroquinazoline (3.99 mmol) with benzylamine (4.21 mmol) and N-ethyl-N,N-diisopropylamine (DIPEA, 5.7 mmol) in ethanol at 21°C. The reaction is monitored by TLC or LCMS, followed by precipitation using water and saturated KHPO. Vacuum filtration yields the product as a pure solid.
Key Advantages :
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High yield (97%) under mild conditions.
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Short reaction time (completion within hours).
Methanol-Based Reflux Method
An alternative protocol from IUCr Journals uses methanol as the solvent and reflux conditions (348–353 K for 3 hours). Benzylamine (6.53 mmol) is added dropwise to 2,4-dichloroquinazoline (5.02 mmol) in methanol on an ice bath, followed by DIPEA (10.04 mmol). Post-reflux, the solvent is evaporated, and the residue is dissolved in ethyl acetate, washed with NaHCO, and purified.
Comparison :
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Lower reaction temperature (ice bath initiation) minimizes side reactions.
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Extended reflux time may enhance conversion but increases energy input.
Alternative Synthetic Routes
Sealed-Tube Reactions with Hydrochloric Acid
Ambeed.com reports a sealed-tube method using isopropyl alcohol, 1M HCl, and aniline at 90°C. Despite harsh conditions, yields are modest (22.4–59%), likely due to competitive hydrolysis or decomposition.
Reaction Conditions :
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Temperature : 90°C.
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Acid Catalyst : HCl facilitates protonation of the quinazoline, enhancing electrophilicity.
Limitations :
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Lower yields compared to DIPEA-mediated methods.
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Requires specialized equipment (sealed tube).
Structural and Mechanistic Insights
Reaction Mechanism
The substitution at the 4-position is favored due to the electron-deficient nature of the quinazoline ring, which directs nucleophilic attack to the para-chloro position relative to the nitrogen. DIPEA acts as a base, deprotonating benzylamine to generate a stronger nucleophile (benzylamide ion).
Crystallographic Validation
X-ray crystallography confirms the planar quinazoline ring and dihedral angles (85–88°) between the quinazoline and benzyl groups, influencing molecular packing and hydrogen bonding.
Optimization of Reaction Parameters
Solvent and Base Selection
Observations :
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Polar protic solvents (ethanol, methanol) enhance solubility of intermediates.
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DIPEA outperforms HCl in yield due to superior deprotonation efficiency.
Temperature and Time
| Conditions | Yield | Purity |
|---|---|---|
| 21°C, 2–3 hours | 97% | High |
| Reflux (75°C), 3 hours | Moderate | High |
| 90°C, overnight | 22–59% | Moderate |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-chloroquinazolin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding quinazoline derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other related compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted quinazoline derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
N-benzyl-2-chloroquinazolin-4-amine belongs to the quinazoline family, which is known for its diverse biological activities. The compound features a bicyclic structure with a chlorine atom at the C-2 position and a benzyl substituent at the nitrogen atom. This unique structure allows it to engage with specific molecular targets, making it a candidate for drug development.
The synthesis of this compound can be achieved through various methods, including nucleophilic displacement reactions. A notable method involves the reaction of 2,4-dichloroquinazoline with benzylamine in methanol, facilitated by bases like diisopropylethylamine (DIPEA) under mild conditions .
Anticancer Applications
This compound has shown promise as an anticancer agent. Preliminary studies indicate that it may act as an inhibitor of certain kinases and peptidases involved in cell signaling pathways related to growth and proliferation. For instance, compounds derived from quinazoline structures have been identified as inhibitors of p97/VCP, which is implicated in various cancers. These compounds promote apoptosis and inhibit proliferation in cancer cell lines .
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against multiple cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis, which are common pathogens associated with implant-related infections . The minimum inhibitory concentrations (MICs) for these bacteria have been reported as 25 µM for S. aureus and 15 µM for S. epidermidis.
Table: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µM |
| Staphylococcus epidermidis | 15 µM |
The compound has also demonstrated antibiofilm activity, preventing bacterial adherence to surfaces without significantly inhibiting bacterial growth at sub-MIC concentrations . This property is particularly advantageous for developing coatings for medical devices to reduce infection rates.
Other Therapeutic Applications
Beyond its anticancer and antimicrobial activities, this compound has potential applications in treating parasitic infections such as malaria. Quinazolines have historically been explored for their anti-parasitic properties; thus, derivatives like this compound warrant investigation against Plasmodium falciparum strains .
Mechanism of Action
The mechanism of action of N-benzyl-2-chloroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor-mediated pathways, it may act as an antagonist, blocking the receptor’s interaction with its natural ligand and modulating downstream signaling pathways.
Comparison with Similar Compounds
- N-benzyl-2-chloroquinazolin-4-amine
- N-methyl-2-chloroquinazolin-4-amine
- 2-chloroquinazolin-4-amine
Comparison: this compound is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to its analogs. The benzyl group may also influence the compound’s binding affinity to molecular targets, making it a valuable scaffold for drug development.
Biological Activity
N-benzyl-2-chloroquinazolin-4-amine is a compound belonging to the quinazoline family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula CHClN, characterized by a bicyclic structure that includes a quinazoline core. The synthesis typically involves the nucleophilic displacement of halogens from 2,4-dichloroquinazoline using benzylamine, yielding high-purity products under mild conditions.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes, particularly peptidases and kinases involved in signaling pathways related to cell growth and proliferation.
- Receptor Antagonism : The compound may also function as a receptor antagonist, blocking interactions between receptors and their natural ligands, thus modulating downstream signaling pathways.
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell growth. Research indicates that it may induce apoptosis in various cancer cell lines through mechanisms involving p97/VCP inhibition .
- Antimicrobial Activity : Quinazoline derivatives, including this compound, have been evaluated for their antimicrobial properties against pathogens like Acinetobacter baumannii and Staphylococcus aureus. Some derivatives have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range .
Structure-Activity Relationship (SAR)
The presence of the benzyl group in this compound enhances lipophilicity and binding affinity to molecular targets compared to other quinazoline derivatives. This modification is crucial for improving biological activity and therapeutic efficacy .
| Compound | Structure | Biological Activity | Key Findings |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | Induces apoptosis; inhibits enzyme activity |
| N-methyl-2-chloroquinazolin-4-amine | Structure | Moderate Anticancer | Less effective than N-benzyl derivative |
| 2-chloroquinazolin-4-amine | Structure | Limited Activity | Baseline for comparison |
Case Studies
- Anticancer Activity : A study demonstrated that this compound effectively inhibits cancer cell proliferation by inducing apoptosis more rapidly than traditional proteasome inhibitors like MG132. This highlights its potential as a novel chemotherapeutic agent .
- Antimicrobial Testing : In vitro studies have shown that this compound exhibits significant antibacterial activity against multi-drug resistant strains of bacteria. It was found to have favorable MIC values, indicating its potential use in treating resistant infections .
- Structure Confirmation : Crystallographic studies revealed that the compound forms hydrogen bonds in its crystal structure, contributing to its stability and potentially influencing its biological activity through conformational effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-benzyl-2-chloroquinazolin-4-amine, and how do reaction conditions influence yield?
- Answer : Two primary methods are documented:
THF-based synthesis : Reacting 2,4-dichloroquinazoline with benzylamine in THF using Et₃N as a base at 30°C for 25 minutes yields 75% product .
Methanol/DIPEA method : Using methanol and DIPEA under reflux (348–353 K) achieves 75% yield after purification via silica gel chromatography .
- Key variables : Higher equivalents of benzylamine (1.1 eq.) and base (1.5 eq. Et₃N) improve yields in THF, while DIPEA in methanol reduces side reactions.
Q. Why does nucleophilic substitution at the C-4 position dominate over C-2 in quinazoline derivatives?
- Answer : The bicyclic quinazoline structure electronically activates C-4 due to resonance stabilization of the intermediate, as observed in SNAr reactions. Steric hindrance at C-2 further disfavors substitution there . This regioselectivity is consistent with analogous systems like 2,4-dichloropyrimidine .
Q. What analytical techniques confirm the structure of this compound?
- Answer :
- 1H-NMR : Peaks at δ 9.24 (NH), 7.20–7.34 (benzyl aromatic H), and 4.72 (CH₂) .
- ESI-MS : Molecular ion [M+1]+ at m/z 270 .
- X-ray crystallography : Confirms triclinic crystal system (space group P1) with unit cell parameters a = 9.4018 Å, b = 13.0108 Å, c = 13.3035 Å .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields beyond 75%?
- Answer :
- Solvent choice : THF allows faster kinetics than methanol but may require controlled temperature to prevent decomposition.
- Reagent stoichiometry : Increasing benzylamine to 1.2 eq. and Et₃N to 2.0 eq. in THF could drive the reaction closer to completion .
- Workup refinement : Sequential washing with 0.5 N HCl (to remove unreacted amine) and brine reduces impurities .
Q. What computational or mechanistic studies explain the regioselectivity of C-4 substitution?
- Answer : Density Functional Theory (DFT) calculations could model transition states at C-2 and C-4. Comparative analysis of charge distribution (e.g., Natural Bond Orbital theory) may reveal greater electron deficiency at C-4 due to quinazoline’s aromatic system. Experimental validation via Hammett plots or isotopic labeling (e.g., ¹⁵N) is recommended .
Q. How does crystal packing influence the compound’s physicochemical properties?
- Answer : The triclinic crystal structure (space group P1) shows intermolecular N–H···N hydrogen bonds between the amine and quinazoline nitrogen, stabilizing the lattice. This packing may affect solubility and melting point (observed: 442–444 K) .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points (119°C vs. 442–444 K): How should researchers reconcile this?
- Answer : The lower melting point (119°C, ~392 K) reported in likely corresponds to a polymorphic form or solvate, whereas the higher value (442–444 K) reflects the anhydrous crystalline form . Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can identify polymorphs.
Methodological Recommendations
Q. What strategies mitigate side reactions during synthesis?
- Answer :
- Temperature control : Avoid exceeding 30°C in THF to prevent dimerization of 2,4-dichloroquinazoline.
- Purification : Flash chromatography (PE/EtOAc gradient) effectively separates byproducts like unreacted dichloroquinazoline .
Q. How to validate purity for pharmacological studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
